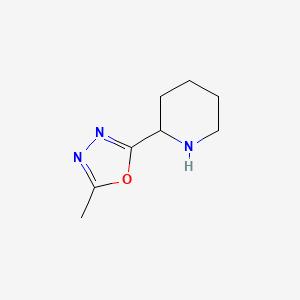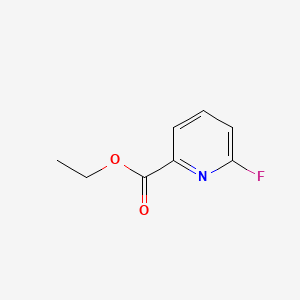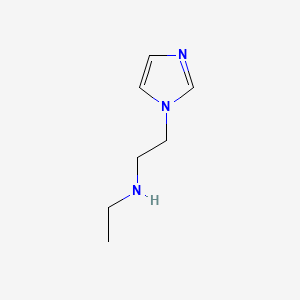
6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine, also known as F-6-TFM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound belongs to the class of bipyridine derivatives and has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis.
Scientific Research Applications
Catalytic Fluoromethylation
Trifluoromethyl groups, which are part of 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine, are vital in pharmaceuticals and agrochemicals. Photoredox catalysis using photocatalysts like Ru(bpy)3 and fac-[Ir(ppy)3] is a promising strategy for developing new fluoromethylations, especially in carbon-carbon multiple bonds (Koike & Akita, 2016).
Synthesis of Fluorophores
The synthesis of 6-arylthio-2,2'-bipyridine and its derivatives through a PASE (pot, step, atom, economic) approach has been achieved. These compounds have shown promising photophysical properties and could be considered potential push-pull fluorophores (Savchuk et al., 2021).
Use in Positron Emission Tomography (PET)
Fluorine-18 labeled fluoropyridines, such as 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine, are increasingly used in PET. Pyridyliodonium salts provide a way to introduce fluorine-18 into these compounds (Carroll et al., 2007).
Palladium(IV) Complexes in Organic Synthesis
Palladium(IV) complexes involving Ar-CF(3) bond-forming reductive elimination have been developed, providing a framework for Pd(II/IV)-catalyzed arene trifluoromethylation reactions (Ball et al., 2010).
Rare-Earth Metal-Organic Frameworks (MOFs)
Fluoro-bridged rare-earth metal-organic frameworks with nonanuclear and trinuclear clusters have been synthesized from substances like perfluorohexanoic acid, showing potential applications in various fields (Sheybani et al., 2023).
Dye-Sensitized Solar Cells
Trifluoromethyl-substituted copper(I) dyes, related to 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine, have shown improved photoconversion efficiency in dye-sensitized solar cells (Brunner et al., 2015).
Electronic and Steric Effects in Metal Complexes
The electronic and steric effects of substituents like CF3 in 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine have been explored in the context of platinum(II)-mediated C-H bond activation, revealing insights into reaction mechanisms and stabilities (Maidich et al., 2015).
properties
IUPAC Name |
2-fluoro-6-[6-(trifluoromethyl)pyridin-3-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-10-3-1-2-8(17-10)7-4-5-9(16-6-7)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJJJTNWGULSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745155 |
Source


|
| Record name | 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine | |
CAS RN |
1245649-67-5 |
Source


|
| Record name | 6-Fluoro-6′-(trifluoromethyl)-2,3′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)

![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)





![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)


